molecular formula C43H77O13PS B137452 O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate CAS No. 145307-64-8

O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate

Cat. No. B137452
M. Wt: 865.1 g/mol
InChI Key: FKDFLTHDUSPADA-FSDBGDPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate, commonly known as CHOPEG-PT, is a synthetic phospholipid derivative that has been extensively studied in scientific research. This compound has shown promising results in various applications, including gene therapy, drug delivery, and cancer treatment. In

Mechanism Of Action

The mechanism of action of CHOPEG-PT is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. The phosphorothioate linkage in CHOPEG-PT provides stability to the complex and enhances its cellular uptake. Once inside the cell, the complex is internalized through endocytosis and released into the cytoplasm. The nucleic acids or drugs are then free to exert their therapeutic effects.

Biochemical And Physiological Effects

CHOPEG-PT has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. It does not induce an inflammatory response and is rapidly cleared from the body. However, some studies have reported that CHOPEG-PT can induce transient liver toxicity at high doses.

Advantages And Limitations For Lab Experiments

CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. It can be used to deliver a wide range of nucleic acids and drugs, and it has been shown to be effective in various cell types and animal models. However, CHOPEG-PT has some limitations, including its relatively low transfection efficiency compared to other transfection agents, and its potential for liver toxicity at high doses.

Future Directions

There are several future directions for the development and application of CHOPEG-PT. One area of focus is the optimization of its transfection efficiency, which could be achieved through modifications of its chemical structure or the incorporation of targeting ligands. Another area of interest is the development of CHOPEG-PT-based therapeutics for the treatment of various diseases, including cancer, genetic disorders, and viral infections. Finally, further studies are needed to fully understand the safety and toxicity profile of CHOPEG-PT, particularly at high doses and in long-term studies.
Conclusion
CHOPEG-PT is a synthetic phospholipid derivative that has shown promising results in various scientific research applications, including gene therapy, drug delivery, and cancer treatment. Its mechanism of action is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. While CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility, it also has some limitations, including its relatively low transfection efficiency and potential for liver toxicity at high doses. However, with further research and development, CHOPEG-PT has the potential to become a valuable tool in the field of biomedical research and therapeutics.

Synthesis Methods

CHOPEG-PT is synthesized through a series of chemical reactions starting with cholesterol and galactose. The synthesis involves the protection of hydroxyl groups, the formation of a phosphorothioate linkage, and deprotection of the hydroxyl groups. The final product is a white powder that is soluble in water and other polar solvents.

Scientific Research Applications

CHOPEG-PT has been extensively studied for its applications in gene therapy and drug delivery. It has been shown to efficiently deliver nucleic acids, such as plasmid DNA and siRNA, to target cells in vitro and in vivo. It has also been used to deliver anticancer drugs, such as doxorubicin, to cancer cells, resulting in improved therapeutic efficacy and reduced toxicity.

properties

CAS RN

145307-64-8

Product Name

O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate

Molecular Formula

C43H77O13PS

Molecular Weight

865.1 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[2-[2-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy-hydroxyphosphinothioyl]oxyethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C43H77O13PS/c1-29(2)7-6-8-30(3)34-11-12-35-33-10-9-31-27-32(13-15-42(31,4)36(33)14-16-43(34,35)5)52-23-21-50-19-17-49-18-20-51-22-25-54-57(48,58)55-26-24-53-41-40(47)39(46)38(45)37(28-44)56-41/h9,29-30,32-41,44-47H,6-8,10-28H2,1-5H3,(H,48,58)/t30-,32-,33?,34-,35?,36?,37-,38+,39+,40-,41-,42+,43-,57?/m1/s1

InChI Key

FKDFLTHDUSPADA-FSDBGDPESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOCCOP(=S)(O)OCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C

synonyms

mono-Gal-Chol
O-(11-(5-cholesten-3 beta-yloxy)3,6,9-trioxaundecyl) O-(2-(beta-D-galactopyranosyloxy)ethyl) phosphorothioate
O-(11-(5-cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate

Origin of Product

United States

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